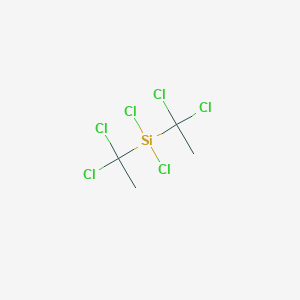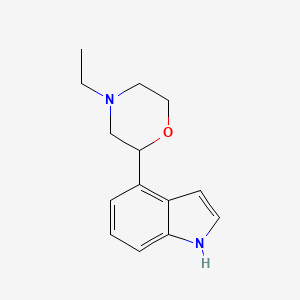
5-Chloro-1,4,6-triphenylpyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1,4,6-triphenylpyrimidin-2(1H)-one is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,4,6-triphenylpyrimidin-2(1H)-one typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea in the presence of a catalyst. The reaction conditions may include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1,4,6-triphenylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides
Reduction: Reduction of the pyrimidine ring
Substitution: Halogen substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic reagents such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may produce various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Potential use as a probe in biochemical assays
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities
Industry: Utilized in the development of advanced materials, such as organic semiconductors
Wirkmechanismus
The mechanism of action of 5-Chloro-1,4,6-triphenylpyrimidin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triphenyl-2-pyrazoline: Another heterocyclic compound with similar structural features
5-Bromo-1,4,6-triphenylpyrimidin-2(1H)-one: A halogenated pyrimidine with bromine instead of chlorine
Uniqueness
5-Chloro-1,4,6-triphenylpyrimidin-2(1H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing specific chemical reactions or developing targeted pharmaceuticals.
Eigenschaften
CAS-Nummer |
88039-38-7 |
|---|---|
Molekularformel |
C22H15ClN2O |
Molekulargewicht |
358.8 g/mol |
IUPAC-Name |
5-chloro-1,4,6-triphenylpyrimidin-2-one |
InChI |
InChI=1S/C22H15ClN2O/c23-19-20(16-10-4-1-5-11-16)24-22(26)25(18-14-8-3-9-15-18)21(19)17-12-6-2-7-13-17/h1-15H |
InChI-Schlüssel |
LTEZBZLOJVPRAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=O)N2C3=CC=CC=C3)C4=CC=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Bis(4-fluorophenyl)methoxy]piperidine](/img/structure/B14389481.png)
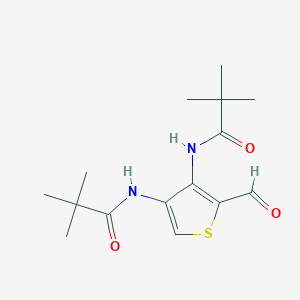
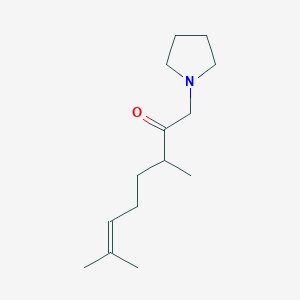
silane](/img/structure/B14389498.png)
![N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;sulfate](/img/structure/B14389499.png)
![Ethyl 2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14389507.png)
![(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389514.png)
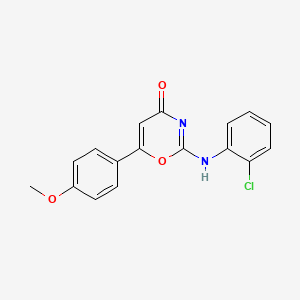
![sodium;9H-indeno[2,1-b]pyridin-9-ide](/img/structure/B14389529.png)
![5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B14389536.png)
phosphanium chloride](/img/structure/B14389539.png)

